Cas no 56057-93-3 (2-methyl-5-(prop-1-en-2-yl)pyridine)
2-methyl-5-(prop-1-en-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-5-(1-methylethenyl)-Pyridine
- Pyridine,2-methyl-5-(1-methylethenyl)-
- 2-methyl-5-(prop-1-en-2-yl)pyridine
- 5-Isopropenyl-2-methylpyridine
- 2-methyl-5-(1-methylethenyl)-pyridin
- Pyridine,2-methyl-5-(1-methylethenyl)
-
- MDL: MFCD18384428
- Inchi: 1S/C9H11N/c1-7(2)9-5-4-8(3)10-6-9/h4-6H,1H2,2-3H3
- InChI Key: GJFICMVGNQQCEE-UHFFFAOYSA-N
- SMILES: CC(C1C=NC(C)=CC=1)=C
Computed Properties
- Exact Mass: 133.08923
Experimental Properties
- PSA: 12.89
2-methyl-5-(prop-1-en-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-208325-0.05g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-208325-0.1g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-208325-0.25g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-208325-0.5g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-208325-1.0g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-208325-2.5g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-208325-5.0g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 5.0g |
$3065.0 | 2023-02-22 | ||
| Enamine | EN300-208325-10.0g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 10.0g |
$4545.0 | 2023-02-22 | ||
| Enamine | EN300-208325-1g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-208325-5g |
2-methyl-5-(prop-1-en-2-yl)pyridine |
56057-93-3 | 5g |
$2235.0 | 2023-09-16 |
2-methyl-5-(prop-1-en-2-yl)pyridine Related Literature
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 2-methyl-5-(prop-1-en-2-yl)pyridine
Exploring the Versatile Applications and Properties of 2-Methyl-5-(prop-1-en-2-yl)pyridine (CAS No. 56057-93-3)
In the dynamic world of organic chemistry, 2-methyl-5-(prop-1-en-2-yl)pyridine (CAS No. 56057-93-3) stands out as a compound of significant interest due to its unique structural features and wide-ranging applications. This heterocyclic compound, which combines a pyridine ring with a methyl and a prop-1-en-2-yl substituent, has garnered attention in both academic research and industrial applications. Its molecular formula, C9H11N, and distinct properties make it a valuable intermediate in various chemical syntheses.
The chemical structure of 2-methyl-5-(prop-1-en-2-yl)pyridine is characterized by a six-membered aromatic ring containing a nitrogen atom, which imparts basicity and reactivity to the molecule. The presence of the methyl group at the 2-position and the prop-1-en-2-yl group at the 5-position further enhances its versatility in chemical reactions. Researchers often explore its potential in pharmaceutical intermediates, flavor and fragrance formulations, and agrochemicals, making it a compound of high relevance in multiple industries.
One of the most intriguing aspects of 2-methyl-5-(prop-1-en-2-yl)pyridine is its role in the synthesis of nicotine analogs and other bioactive molecules. The compound's ability to act as a building block for more complex structures has made it a focal point in medicinal chemistry. For instance, derivatives of this compound have been investigated for their potential neurological effects, aligning with current trends in neuroscience research and drug discovery. This connection to cutting-edge scientific inquiries underscores its importance in modern chemistry.
From an industrial perspective, 2-methyl-5-(prop-1-en-2-yl)pyridine is valued for its applications in the flavor and fragrance industry. Its aromatic profile lends itself to the creation of complex scents and tastes, often used in perfumes, food additives, and household products. The demand for natural-like flavor compounds has surged in recent years, driven by consumer preferences for sustainable and eco-friendly ingredients. This compound, with its synthetic versatility, fits well into this growing market trend.
In the realm of material science, 2-methyl-5-(prop-1-en-2-yl)pyridine has shown promise as a precursor for advanced polymers and coating materials. Its reactive sites allow for polymerization and cross-linking, leading to materials with enhanced durability and performance. This aligns with the increasing demand for high-performance materials in sectors such as automotive, aerospace, and electronics. Researchers are actively exploring its potential to contribute to innovations in these fields.
The synthesis and purification of 2-methyl-5-(prop-1-en-2-yl)pyridine require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and distillation are commonly employed to achieve the desired product quality. These processes are critical for meeting the stringent requirements of industries like pharmaceuticals and specialty chemicals, where purity and consistency are paramount.
Environmental and safety considerations are also paramount when working with 2-methyl-5-(prop-1-en-2-yl)pyridine. While the compound itself is not classified as hazardous, proper handling and storage are essential to prevent contamination and ensure workplace safety. Regulatory compliance with guidelines from agencies such as the Environmental Protection Agency (EPA) and REACH is crucial for manufacturers and users alike.
Looking ahead, the future of 2-methyl-5-(prop-1-en-2-yl)pyridine appears bright, with ongoing research uncovering new applications and synthetic routes. Its role in green chemistry initiatives, aimed at reducing waste and improving sustainability, is particularly noteworthy. As industries continue to prioritize eco-friendly processes and renewable resources, this compound is poised to play a pivotal role in the development of next-generation chemicals.
In conclusion, 2-methyl-5-(prop-1-en-2-yl)pyridine (CAS No. 56057-93-3) is a multifaceted compound with significant implications across various scientific and industrial domains. Its unique chemical properties, coupled with its diverse applications, make it a subject of ongoing interest and innovation. Whether in pharmaceuticals, flavors and fragrances, or advanced materials, this compound continues to demonstrate its value and potential for future breakthroughs.
56057-93-3 (2-methyl-5-(prop-1-en-2-yl)pyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)